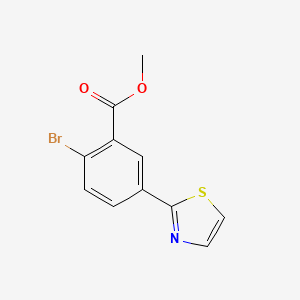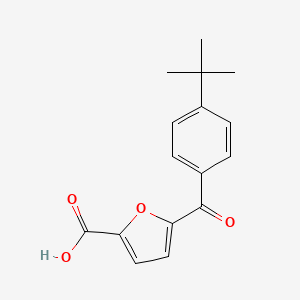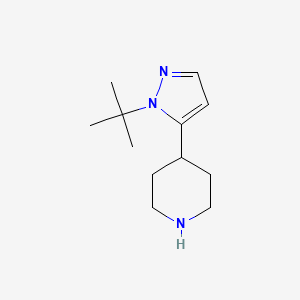
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound with a unique structure that includes a carbazole core. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The carbazole core is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-cyclohexenone with an appropriate amine, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
作用機序
The mechanism of action of Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets. The carbazole core can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the nature of the derivatives used .
類似化合物との比較
Similar Compounds
- Methyl 4,4-dimethyl-3-oxovalerate
- Methyl 4,4-dimethyl-3-oxopentanoate
- Methyl 4,4,4-trimethyl-3-oxobutanoate
- Methyl 3-oxo-4,4-dimethylpentanoate
Uniqueness
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its carbazole core, which imparts stability and reactivity. This makes it a versatile compound for various synthetic applications, distinguishing it from other similar compounds that may lack the carbazole structure .
特性
CAS番号 |
1424995-10-7 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
methyl 5,5-dimethyl-8-oxo-7,9-dihydro-6H-carbazole-3-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-16(2)7-6-12(18)14-13(16)10-8-9(15(19)20-3)4-5-11(10)17-14/h4-5,8,17H,6-7H2,1-3H3 |
InChIキー |
UTMMKAJHINLCRL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobenzo[d]thiazole-5-carboxamide](/img/structure/B11790097.png)

![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)







![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)


![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
